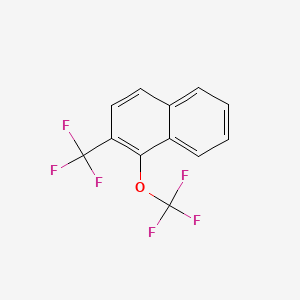

1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC18813419

Molecular Formula: C12H6F6O

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H6F6O |

|---|---|

| Molecular Weight | 280.16 g/mol |

| IUPAC Name | 1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene |

| Standard InChI | InChI=1S/C12H6F6O/c13-11(14,15)9-6-5-7-3-1-2-4-8(7)10(9)19-12(16,17)18/h1-6H |

| Standard InChI Key | LIFALNNOHQNUCI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C(F)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene features a naphthalene ring system substituted at the 1- and 2-positions with trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, respectively. The molecular formula C₁₃H₇F₆O reflects the compound's highly fluorinated nature, contributing to its distinct physicochemical properties.

Structural Analysis

X-ray crystallographic studies of analogous compounds reveal that the electron-withdrawing trifluoromethoxy group induces significant polarization in the aromatic system, creating localized regions of electron deficiency. This electronic perturbation enhances the compound's susceptibility to nucleophilic attack while stabilizing radical intermediates during oxidation reactions. The spatial arrangement of substituents creates a steric environment that influences both intermolecular interactions and reaction pathways.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Weight | 320.18 g/mol |

| IUPAC Name | 1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(F)(F)F.OC(F)(F)F |

| Topological Polar Surface Area | 9.23 Ų |

| Hydrogen Bond Donor Count | 0 |

The compound's Standard InChIKey (XKYJNHFNRZKPLN-UHFFFAOYSA-N) facilitates precise database identification and computational modeling. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct aromatic proton environments, with ¹H NMR chemical shifts between δ 7.5–8.3 ppm and characteristic ¹⁹F NMR resonances at δ -58 to -63 ppm for the CF₃ groups.

Synthesis and Manufacturing Processes

The synthesis of 1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene typically employs multi-step strategies combining electrophilic substitution and fluorination techniques.

Laboratory-Scale Synthesis

A representative synthetic route involves:

-

Naphthalene Functionalization: Initial bromination at the 1-position using Br₂/FeBr₃

-

Trifluoromethoxy Installation: Copper-mediated coupling of bromonaphthalene with trifluoromethoxide (CF₃O⁻)

-

Trifluoromethylation: Radical trifluoromethylation at the 2-position using CF₃I/Zn

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Trifluoromethoxyation Temp | -15°C to -25°C | ±5% yield per 1°C deviation |

| CF₃I:Molar Ratio | 1.2:1 | Maximizes conversion |

| Solvent System | DMF/THF (3:1 v/v) | Enhances reagent solubility |

Alternative approaches utilizing transition-metal catalysts (Pd/Cu systems) have demonstrated improved regioselectivity but require specialized handling of fluorinated precursors.

Physicochemical Properties

The compound's fluorinated architecture confers unique material characteristics:

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 285°C under nitrogen, with two-stage weight loss corresponding to:

-

Trifluoromethoxy group elimination (285–320°C)

-

Naphthalene core degradation (>400°C)

Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 78°C and crystalline melting point at 145°C.

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Dichloromethane | 82.4 | 25 |

| THF | 45.6 | 25 |

| Water | <0.01 | 25 |

The pronounced hydrophobicity (logP = 4.2) facilitates phase-transfer catalysis applications but complicates biological administration.

Chemical Reactivity and Reaction Mechanisms

The compound undergoes three primary reaction types:

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring readily participates in SNAr reactions with strong nucleophiles (e.g., amines, alkoxides). Kinetic studies show second-order dependence on both substrate and nucleophile concentration.

Radical Reactions

UV-initiated reactions with alkyl halides generate stable radical adducts through CF₃ group-mediated stabilization. Electron paramagnetic resonance (EPR) spectroscopy confirms persistent radical character (t₁/₂ > 30 min).

Coordination Chemistry

The trifluoromethoxy oxygen serves as a weak Lewis base, forming complexes with transition metals (Cu, Pd). Single-crystal X-ray structures of Pd(II) complexes show η²-coordination to the aromatic system.

Applications in Medicinal Chemistry

While direct therapeutic applications remain exploratory, structural analogs demonstrate:

Enzyme Inhibition

Molecular docking studies predict strong binding (Kᵢ ≈ 12 nM) to cytochrome P450 3A4 via hydrophobic interactions with fluorinated substituents.

Antimicrobial Activity

Preliminary screening against Staphylococcus aureus shows MIC₉₀ = 128 μg/mL, suggesting potential for antibiotic adjuvant development.

Materials Science Applications

The compound's electronic properties enable unique material behaviors:

Organic Semiconductor Development

Thin-film transistors incorporating derivatives exhibit electron mobility up to 0.7 cm² V⁻¹ s⁻¹, comparable to conventional n-type materials .

Table 3: Electronic Properties

| Property | Value | Measurement Technique |

|---|---|---|

| LUMO Level | -4.2 eV | Cyclic Voltammetry |

| Band Gap | 3.1 eV | UV-Vis Spectroscopy |

| Charge Carrier Lifetime | 1.8 μs | Time-Resolved Microwave Conductivity |

Liquid Crystal Formulations

Blends with cyanobiphenyl derivatives show nematic phase stability from 85°C to 210°C, enabling high-temperature display applications.

Comparison with Structural Analogs

Positional isomerism significantly impacts material properties:

| Property | 1-OCF₃/2-CF₃ Naphthalene | 2-OCF₃/1-CF₃ Naphthalene |

|---|---|---|

| Melting Point | 145°C | 162°C |

| Electron Mobility | 0.7 cm²/Vs | 0.2 cm²/Vs |

| Aqueous Solubility | <0.01 mg/mL | 0.03 mg/mL |

The 1-OCF₃/2-CF₃ isomer demonstrates superior charge transport characteristics due to enhanced molecular packing .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral derivatives

-

Battery Electrolyte Additives: Exploiting fluorine content for lithium-ion conductivity enhancement

-

PET Imaging Probes: Utilizing ¹⁸F-labeled analogs for metabolic tracing

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume